REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)C=O.O=[C:11]([CH3:17])[CH2:12][C:13]([O:15][CH3:16])=[O:14].N1CCCCC1.[CH3:24][O-:25].[Na+].Cl.[CH3:28][OH:29]>O>[Cl:1][C:2]1[CH:9]=[C:8]([CH:11]([CH2:17][C:24]([O:29][CH3:28])=[O:25])[CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:7]=[CH:4][CH:3]=1 |f:3.4|
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
9.53 mL
|
Type
|
reactant
|
Smiles
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O=C(CC(=O)OC)C
|
Name
|
|
Quantity
|
0.654 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
14.71 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Type
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CUSTOM
|
Details
|
finally too thick to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solid-like reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice-water bath
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with cold MeOH (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
A yellowish solid was obtained
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed
|
Type
|
CUSTOM
|
Details
|
During the course of reaction
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
WAIT
|
Details
|
After 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to rt
|
Type
|
WAIT
|
Details
|
left at rt for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The orange oil obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (80° C. in an oil bath)
|
Type
|
WAIT
|
Details
|
After 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove ⅔ of the MeOH
|
Type
|
ADDITION
|
Details
|
Water was then added
|
Type
|
CUSTOM
|
Details
|
a brown oil separated out
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove all organics
|
Type
|
CUSTOM
|
Details
|
at the bottom solidified overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (50° C.) for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC(=O)OC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.23 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |